4,4-Dimethylthiochroman
Overview
Description
4,4-Dimethylthiochroman is a chemical compound with the molecular formula C11H14S . It has a molecular weight of 178.30 g/mol . The IUPAC name for this compound is 4,4-dimethyl-2,3-dihydrothiochromene .
Synthesis Analysis
A new route for the synthesis of 6-bromo-4,4-dimethylthiochroman was proposed, which starts from bromobenzene and involves chlorosulfonation, reduction, thioetherification, and cyclization . Another one-pot method of preparation of 6-bromo-4,4-dimethylthiochroman starts from bromobenzene and involves chlorosulfonation, reduction, ether-ization, and cyclization .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylthiochroman can be represented by the InChI code: InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
. The Canonical SMILES representation is CC1(CCSC2=CC=CC=C21)C
.
Chemical Reactions Analysis
The synthesis of 6-bromo-4,4-dimethylthiochroman has attracted much attention. It was first synthesized from benzenethiol . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethylthiochroman include a molecular weight of 178.30 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 178.08162162 g/mol .
Scientific Research Applications
Synthesis Methods
- One-pot Synthesis : A study by Zhou et al. (2013) detailed a one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman from bromobenzene. This approach is highlighted for its low consumption and low pollution, improving on previous methods by using byproducts from the initial steps as a catalyst in the final step (Zhou et al., 2013).
Chemical Properties and Applications
- Charge Transfer Band Investigation : Bakhshiev et al. (2006) investigated the solvatochromic and solvatofluorochromic properties of 4-dimethylaminochalcone, a compound related to 4,4-dimethylthiochroman. These properties are relevant in various medical and biological studies, particularly in understanding the influence of solvents on the optical spectra of molecules (Bakhshiev et al., 2006).
Biochemical Research
Synthesis and Characterization in Pharmacology : Research by Waugh et al. (1985) synthesized and characterized several heteroarotinoids, including 4,4-dimethylthiochroman derivatives, assessing their pharmacological activities in vitamin A deficient hamster tracheal organ cultures. This study is significant for understanding the biological activity of these compounds (Waugh et al., 1985).
Agonist Discovery for GPR14/Urotensin-II Receptor : Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, where 4,4-dimethylthiochroman played a role in the development of this pharmacological research tool. This discovery is critical for advancing drug development and understanding receptor interactions (Croston et al., 2002).
Molecular and Cellular Biology
- DMSO Influence on Cellular Processes : Verheijen et al. (2019) explored the biological effect of DMSO, a solvent related to 4,4-dimethylthiochroman, in 3D cardiac and hepatic microtissues. The study is crucial for understanding how such solvents can impact cellular processes and the epigenetic landscape, particularly in cryopreservation and in vitro assays (Verheijen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,4-dimethyl-2,3-dihydrothiochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQYFIDMREWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452079 | |
Record name | 4,4-dimethylthiochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylthiochroman | |
CAS RN |
66165-06-8 | |
Record name | 4,4-dimethylthiochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.